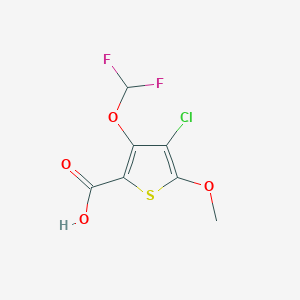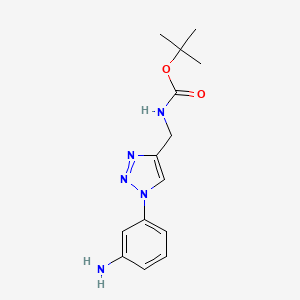
trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid: is a compound that features a unique combination of a cyclohexane ring and an azetidine moiety The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the cyclohexane carboxylic acid moiety. One common method includes the [2+2] cycloaddition reaction to form the azetidine ring. This reaction can be catalyzed by various metal catalysts under controlled conditions . The cyclohexane carboxylic acid moiety can be introduced through standard organic synthesis techniques involving the functionalization of cyclohexane derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the cyclohexane ring or the azetidine moiety.
Substitution: The azetidine ring can participate in substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various reduced derivatives of the cyclohexane ring.
科学研究应用
Chemistry: In chemistry, trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. Its structural similarity to certain natural products makes it a valuable tool for probing biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The azetidine ring is a common motif in drug design due to its ability to interact with biological targets in unique ways.
Industry: In the industrial sector, this compound can be used in the development of new materials and polymers. Its reactivity and structural properties make it suitable for various applications, including the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through the azetidine ring. The ring strain and nitrogen atom in the azetidine moiety allow for unique interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, depending on the specific target and context.
相似化合物的比较
Azetidine-2-carboxylic acid: Another azetidine-containing compound with different functional groups.
Cyclohexane-1-carboxylic acid: Lacks the azetidine ring but shares the cyclohexane carboxylic acid moiety.
trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid: Contains a substituted cyclohexane ring but no azetidine moiety.
Uniqueness: The uniqueness of trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid lies in the combination of the azetidine ring and the cyclohexane carboxylic acid moiety
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
4-(azetidine-1-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChI 键 |
BSPOHMGSQGKMNE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C(=O)C2CCC(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate](/img/structure/B12071112.png)


![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)
![4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid](/img/structure/B12071142.png)
![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)




